Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole – Lipophilicity, Solubility, and ADME Profile
The 1,3,4-oxadiazole regioisomer—the scaffold of the target compound—confers a systematic, quantifiable advantage over the 1,2,4-oxadiazole isomer across multiple drug-likeness parameters. Boström et al. performed a matched-pair analysis of 148 compound pairs from the AstraZeneca collection and found that in virtually every pair, the 1,3,4-oxadiazole isomer exhibits approximately 1.2 log units lower lipophilicity (log D), translating to roughly one order of magnitude reduced log D [1][2]. In a directly cited exemplar pair (compounds 17 and 18), the 1,3,4-isomer was approximately 16-fold more soluble than its 1,2,4 partner. Additionally, in 19 of 34 human liver microsome (HLM) comparisons, the 1,3,4-isomer displayed lower intrinsic clearance (CLint), and the 1,2,4-isomer more frequently inhibited multiple CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) [2]. hERG inhibition risk was also reduced in the 1,3,4 series at comparable pKa values [1][2].
| Evidence Dimension | Lipophilicity (log D) – regioisomer comparison |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer (scaffold class): ~1.2 log units lower log D than 1,2,4-isomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer (matched-pair baseline) |
| Quantified Difference | ΔlogD ≈ −1.2 log units (order of magnitude); solubility advantage up to ~16-fold in exemplar pair |
| Conditions | Matched-pair analysis of n = 148 compound pairs from AstraZeneca corporate collection; HLM stability assessed in 34 pairs; CYP inhibition panel and hERG screening |
Why This Matters
For procurement decisions, selecting the 1,3,4-oxadiazole scaffold over a 1,2,4-oxadiazole regioisomer provides a data-backed, class-wide advantage in lipophilicity control, aqueous solubility, and metabolic stability, reducing the probability of late-stage ADME failure.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] Viswanadham, K. K. Oxadiazole isomers: 1,3,4 vs 1,2,4, their differences and implications. LinkedIn, 2025. Citing Boström et al. (2012): logD reduction ~1.2 units; compound 17 ~16× more soluble; HLM CLint lower in 19/34 pairs for 1,3,4-isomer. View Source
